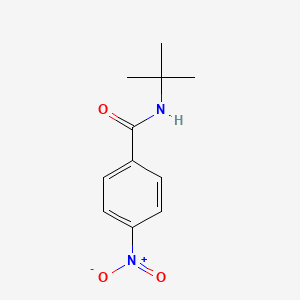

N-tert-Butyl-4-nitrobenzamide

Número de catálogo B3052573

Peso molecular: 222.24 g/mol

Clave InChI: FHLKNAGHERYTJV-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05643965

Procedure details

tert-Butyl amine (14.6 g, 0.200 mole) was stirred in ethyl acetate (150 mL, purified by washing with 5% sodium carbonate solution, saturated sodium chloride solution, drying over anhydrous magnesium sulfate, and filtering through fluted filter paper) and cooled to 5° C. with an ice bath. 4-nitrobenzoyl chloride (18.6 g, 0.100 mole) in purified ethyl acetate (75 mL) was added dropwise at such a rate to maintain the temperature below 10° C. The ice bath was removed upon complete addition of benzoyl chloride solution and the reaction stirred for 4 hours. The reaction mixture was then filtered on a Buchner funnel, the flltrate washed three times with 5% HCl, once with saturated sodium chloride, dried over anhydrous magnesium sulfate, filtered through fluted filter paper, and the solvent stripped off leaving white crystalline product. The product was dried in a vacuum oven at 24 mm and 45° C. for 14 hours. This procedure produced 17.13 g of crystals of N-tert-butyl-4-nitrobenzamide (CPI1020) (77% yield), mp 162°-163° C. Proton nuclear magnetic resonance (89.55 MHz in CDCl3) showed absorptions at 8.257 ppm (d, 8.8 Hz, 2H; 3,5-aryl H); 7.878 ppm (d, 8.8 Hz, 2H; 2,6-aryl H); 6.097 ppm (bs, 1H; N-H); 1.500 ppm (s, 9H; tert-butyl H).

Name

Yield

77%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[N+:6]([C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1)([O-:8])=[O:7]>C(OCC)(=O)C>[C:1]([NH:5][C:13](=[O:14])[C:12]1[CH:11]=[CH:10][C:9]([N+:6]([O-:8])=[O:7])=[CH:17][CH:16]=1)([CH3:4])([CH3:3])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

14.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

18.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction stirred for 4 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature below 10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was removed upon complete addition of benzoyl chloride solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was then filtered on a Buchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

the flltrate washed three times with 5% HCl

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

once with saturated sodium chloride, dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

through fluted filter paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving white crystalline product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried in a vacuum oven at 24 mm and 45° C. for 14 hours

|

|

Duration

|

14 h

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17.13 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 77% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |